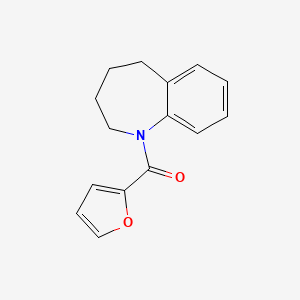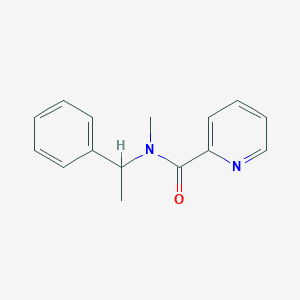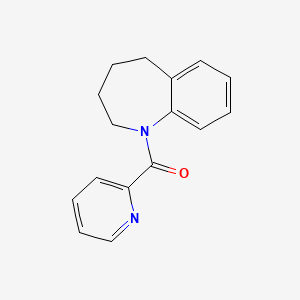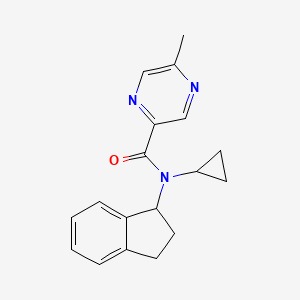
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as FTM, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications. FTM belongs to the class of benzazepine derivatives and has been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Applications De Recherche Scientifique
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone possesses antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as anti-inflammatory activity.
Mécanisme D'action
The mechanism of action of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to possess a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory activities, Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also stable under a range of conditions and has a long shelf life. However, Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has low bioavailability, which means that it may not be effective when administered orally.
Orientations Futures
There are several future directions for research on Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One area of interest is the development of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone-based drugs for the treatment of cancer and viral infections. Another area of interest is the elucidation of the mechanism of action of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, which could lead to the development of more potent and specific inhibitors of HDACs and NF-κB. Additionally, research on the pharmacokinetics and pharmacodynamics of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone could lead to the development of more effective delivery methods and dosing regimens. Finally, the neuroprotective effects of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone could be further explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a novel compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone possesses antitumor, antiviral, and anti-inflammatory activities, and has been shown to have a range of biochemical and physiological effects. Although Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has some limitations for use in lab experiments, it has several advantages and has potential for the development of drugs for the treatment of cancer and viral infections. Further research on Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is needed to fully elucidate its mechanism of action and to explore its potential for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized by reacting 2,3,4,5-tetrahydro-1-benzazepine with furan-2-carboxylic acid chloride in the presence of a base. The resulting product is then treated with methylamine to obtain Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The synthesis of Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been reported in several scientific publications, and the yield of the reaction is typically high.
Propriétés
IUPAC Name |
furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-9-5-11-18-14)16-10-4-3-7-12-6-1-2-8-13(12)16/h1-2,5-6,8-9,11H,3-4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGUQOAWTHGSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)

![2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
![3-[[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7513822.png)
![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)

![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)
![methyl 3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7513850.png)
![3-(5-Chloro-2-fluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513854.png)
